3-AMINO-1-[3-(DIMETHYLSULFAMOYL)PHENYL]THIOUREA
Description
Properties
IUPAC Name |
1-amino-3-[3-(dimethylsulfamoyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S2/c1-13(2)17(14,15)8-5-3-4-7(6-8)11-9(16)12-10/h3-6H,10H2,1-2H3,(H2,11,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIMPYHGLUAGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[3-(dimethylsulfamoyl)phenyl]thiourea typically involves the reaction of 3-(dimethylsulfamoyl)aniline with thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-Amino-1-[3-(dimethylsulfamoyl)phenyl]thiourea are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[3-(dimethylsulfamoyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-Amino-1-[3-(dimethylsulfamoyl)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-1-[3-(dimethylsulfamoyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Polarity and Solubility
- This aligns with sulfonamides’ known role in enhancing drug-like properties .
- Bis(trifluoromethyl)phenyl analogs : The -CF₃ groups impart high lipophilicity, favoring membrane permeability but reducing water solubility. Such compounds are typical in targeting hydrophobic enzyme pockets.
- N-Allyl derivative : The allyl group introduces moderate hydrophobicity, balancing reactivity and solubility for intermediate synthesis.
Biological Activity
3-Amino-1-[3-(dimethylsulfamoyl)phenyl]thiourea (CAS No. 726153-42-0) is a thiourea derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₉H₁₄N₄O₂S₂
- Molecular Weight : 274.36 g/mol
- Structure : The compound features a thiourea moiety with a dimethylsulfamoyl group attached to a phenyl ring.
Biological Activities
Thiourea derivatives, including 3-amino-1-[3-(dimethylsulfamoyl)phenyl]thiourea, have been reported to exhibit various biological activities, including:
- Anticancer Activity : Studies have indicated that thiourea compounds can inhibit cancer cell proliferation. For instance, a related compound showed significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
- Antimicrobial Properties : Thioureas have been evaluated for their antimicrobial efficacy. Research indicates that certain thiourea derivatives possess antibacterial and antifungal properties, which could be beneficial in treating infections .
- Acetylcholinesterase Inhibition : The potential of thiourea derivatives as acetylcholinesterase inhibitors (AChEIs) has been explored, particularly in the context of neurodegenerative diseases like Alzheimer's. Inhibition of AChE can enhance cholinergic transmission, offering therapeutic benefits in cognitive disorders .
Case Studies
- Anticonvulsant Activity : A study investigated the anticonvulsant properties of various thiourea derivatives. Among them, compounds structurally similar to 3-amino-1-[3-(dimethylsulfamoyl)phenyl]thiourea demonstrated notable anticonvulsant effects in animal models .
- In Vivo Metabolism : Research on the metabolic pathways of thiourea derivatives revealed that these compounds undergo significant biotransformation in vivo, affecting their pharmacokinetic profiles. This study utilized high-performance liquid chromatography (HPLC) to analyze blood samples from treated rats .
Table 1: Biological Activities of Thiourea Derivatives
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Anticancer | N-phenyl-N'-(3,5-dimethylpyrazole) | Cytotoxicity against cancer cells |
| Antimicrobial | Various thioureas | Inhibition of bacterial growth |
| Acetylcholinesterase Inhibition | 3-Amino derivatives | Enhanced cholinergic activity |
| Anticonvulsant | Similar thioureas | Reduction in seizure frequency |
Research Findings
Recent studies have highlighted the multifaceted roles of thiourea derivatives in biological systems:
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific biological targets such as enzymes or receptors, leading to altered cellular responses.
- Synergistic Effects : Some research suggests that combining thiourea derivatives with other therapeutic agents may enhance their efficacy and reduce side effects.
Q & A
Q. Methodology :
- Thiophosgene route : React 3-(dimethylsulfamoyl)aniline with thiophosgene (CSCl₂) in anhydrous dichloromethane under nitrogen, followed by addition of ammonia to introduce the amino group. Optimize stoichiometry (1:1.2 molar ratio) and temperature (0–5°C) to minimize byproducts .
- Lawesson’s reagent route : Convert pre-synthesized urea derivatives to thiourea using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C. Monitor completion via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water for ≥95% purity.
(Basic) Which spectroscopic techniques effectively characterize this compound’s structural integrity?
Q. Methodology :
- ¹H/¹³C NMR : Identify the thiourea NH protons (δ 9.2–10.5 ppm) and dimethylsulfamoyl group (δ 2.8–3.1 ppm for CH₃). Confirm aromatic protons (δ 7.2–7.8 ppm) .
- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (C₉H₁₃N₃O₂S₂: ~283 g/mol). Fragmentation patterns should confirm the sulfamoyl and thiourea groups.
- FT-IR : Detect N-H stretches (~3300 cm⁻¹), C=S (~1250 cm⁻¹), and S=O (~1150 cm⁻¹) .
(Basic) How to design enzymatic inhibition assays for this compound, leveraging its thiourea moiety?
Q. Methodology :
- Target selection : Focus on cysteine proteases (e.g., caspase-3) or kinases (e.g., JAK2), where thiourea derivatives often act as competitive inhibitors.
- Assay setup : Use fluorogenic substrates (e.g., Ac-DEVD-AMC for caspases) in 96-well plates. Pre-incubate the compound (1–100 µM) with the enzyme, then measure fluorescence (λex/λem = 380/460 nm) over 30 minutes. Calculate IC₅₀ via nonlinear regression .
(Advanced) What computational strategies predict binding modes and affinity for this compound?
Q. Methodology :
- Docking (AutoDock Vina) : Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1JSP for caspase-3). Set exhaustiveness=16, grid box=20×20×20 ų. Validate poses using RMSD clustering (<2 Å) .
- *DFT (B3LYP/6-31G)**: Calculate binding energies for docked poses. Compare with experimental IC₅₀ to validate predictions .
- MD simulations (GROMACS) : Run 100-ns simulations in explicit solvent to assess stability of ligand-receptor interactions (e.g., hydrogen bonds with catalytic cysteine) .
(Advanced) How to resolve crystallographic challenges posed by the dimethylsulfamoyl group’s flexibility?
Q. Methodology :
- Crystallization : Use slow evaporation in DMSO/water (7:3) at 4°C. Soak crystals in 20% glycerol for cryoprotection.
- Data collection (SHELXT) : Collect high-resolution (<1.2 Å) data at synchrotron sources. Refine using SHELXL with restraints for flexible S(O)₂N(CH₃)₂ groups. Analyze thermal parameters (B-factors) to confirm conformational stability .
(Advanced) How to analyze discrepancies between computational binding predictions and experimental activity?
Q. Methodology :
- Energy decomposition : Use MM-PBSA to partition binding free energy into electrostatic, van der Waals, and solvation terms. Identify overestimated contributions (e.g., solvation penalties) .
- Protonation state check : Calculate pKa (MarvinSketch) for the thiourea NH groups. Redock with corrected protonation states.
- Experimental validation : Perform ITC (isothermal titration calorimetry) to measure ΔH and ΔS, comparing with computational values .
(Advanced) What strategies mitigate solubility issues during biological testing?
Q. Methodology :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin (10 mM HP-β-CD) to enhance aqueous solubility. Confirm stability via HPLC over 24 hours .
- Prodrug design : Synthesize phosphate or acetate prodrugs. Test hydrolysis rates in plasma (LC-MS monitoring) .
(Advanced) How to conduct SAR studies for enhancing potency/selectivity?
Q. Methodology :
- Core modifications : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring). Test against primary and off-target enzymes.
- 3D-QSAR (CoMFA/CoMSIA) : Align molecules using common thiourea pharmacophores. Generate contour maps to guide substituent prioritization .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify structural motifs reducing off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
